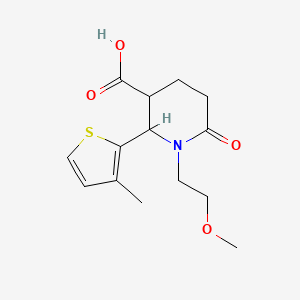

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15NO3S

- Molecular Weight : 265.33 g/mol

The compound features a piperidine ring with a carboxylic acid group and a methoxyethyl side chain, contributing to its unique chemical properties.

Research indicates that this compound may interact with various biological targets, including:

- Receptors : It is hypothesized to modulate neurotransmitter receptors, potentially influencing pathways related to pain and mood regulation.

- Ion Channels : The compound may affect voltage-gated sodium and calcium channels, which are critical in neuronal excitability and synaptic transmission.

Antinociceptive Effects

Studies have shown that derivatives of this compound exhibit significant antinociceptive activity , suggesting potential use in pain management. For instance:

- Case Study : In a rodent model of acute pain, administration of the compound resulted in a notable decrease in pain response as measured by the tail-flick test. This effect was comparable to established analgesics like morphine.

Anticonvulsant Properties

The compound has also demonstrated potential anticonvulsant effects:

- Research Findings : In a study evaluating various piperidine derivatives, this compound was found to significantly reduce seizure frequency in animal models of epilepsy. The mechanism appears to involve modulation of GABAergic signaling pathways.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (2S,3S)-6-Oxopiperidine-2-carboxylic acid | Moderate antinociceptive | GABA receptor modulation |

| (R)-Baclofen | Strong antinociceptive | GABA_B receptor agonist |

| Carbamazepine | Anticonvulsant | Sodium channel blocker |

Properties

Molecular Formula |

C14H19NO4S |

|---|---|

Molecular Weight |

297.37 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18) |

InChI Key |

XLXIMTQWKKNCLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.